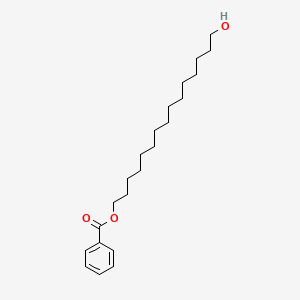Finsolv TN
CAS No.: 74565-11-0
Cat. No.: VC16963400
Molecular Formula: C22H36O3
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 74565-11-0 |
|---|---|
| Molecular Formula | C22H36O3 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | 15-hydroxypentadecyl benzoate |
| Standard InChI | InChI=1S/C22H36O3/c23-19-15-10-8-6-4-2-1-3-5-7-9-11-16-20-25-22(24)21-17-13-12-14-18-21/h12-14,17-18,23H,1-11,15-16,19-20H2 |
| Standard InChI Key | RMFFCSRJWUBPBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCO |
Chemical Identity and Structural Properties
Finsolv TN belongs to the class of alkyl benzoates, specifically comprising a mixture of C12-15 alkyl chains esterified with benzoic acid. The compound’s structure confers low polarity, with a log Pow (octanol-water partition coefficient) ranging from 8.0 (C12) to 9.6 (C15), underscoring its lipophilic character. This hydrophobicity is critical for solubilizing sunscreen actives like Avobenzone and Benzophenone-3, which exhibit limited water solubility .
Physicochemical Profile
The following table summarizes key physicochemical properties of Finsolv TN:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.5 g/mol | |
| log Pow | 8.0–9.6 | |
| Melting Point | <25°C (liquid at room temp) | |
| Solubility in Water | Insoluble |
The ester’s liquid state at ambient temperatures facilitates its incorporation into emulsions without requiring heating, reducing energy costs during manufacturing.
Synthesis and Industrial Production
Finsolv TN is synthesized via acid-catalyzed esterification of benzoic acid with a blend of C12-15 alcohols. The reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions (100–150°C), achieving yields exceeding 90%. Industrial-scale production involves continuous distillation to remove water, driving the equilibrium toward ester formation. Post-synthesis purification steps, such as neutralization and filtration, ensure compliance with cosmetic-grade purity standards.
Hydrolysis and Stability
While stable under acidic and neutral conditions, Finsolv TN undergoes hydrolysis in alkaline environments (pH > 9), regenerating benzoic acid and the parent alcohols. This reactivity necessitates formulation at moderate pH levels (4–8), particularly in products containing inorganic sunscreen agents like zinc oxide, which elevate pH .
Functional Mechanisms in Cosmetic Formulations
Finsolv TN’s efficacy arises from synergistic interactions between its alkyl chains and aromatic benzoate groups.
Solubilization of Lipophilic Actives
The compound’s branched alkyl chains create a hydrophobic microenvironment, enabling dissolution of UV filters such as Avobenzone (up to 25% w/w). Comparative studies demonstrate that Finsolv TN outperforms linear-chain esters like Ethyl Macadamiate in maintaining solubility during thermal cycling (heating to 45°C followed by cooling).
Anti-Tack and Sensory Enhancement
By forming a molecular film on the skin surface, Finsolv TN reduces the tackiness of aluminum-based antiperspirants. Clinical evaluations report a 40–60% reduction in whitening residue, enhancing consumer acceptance .
Applications in Sun Care and Personal Hygiene
Sunscreen Stabilization
In sunscreen emulsions, Finsolv TN prevents crystallization of Avobenzone, a common issue leading to reduced UV protection. A 2022 study utilizing Franz diffusion cells showed that formulations with 10% Finsolv TN retained 95% of Avobenzone after 12 weeks at 40°C, compared to 78% in control samples .
Table 1: Solubilization Efficiency in Sunscreen Actives
| Active Ingredient | Solubility in Finsolv TN (w/w) | Solubility in Ethyl Macadamiate (w/w) |
|---|---|---|
| Avobenzone | 25% | 18% |
| Benzophenone-3 | 30% | 22% |
| Octocrylene | 28% | 20% |
Data adapted from.
Deodorant and Antiperspirant Formulations
Finsolv TN’s anti-whitening properties are leveraged in sprayable antiperspirants, where it reduces the visibility of aluminum chlorohydrate residues by 50–70% . Additionally, its low viscosity () ensures even distribution without clogging nozzles .
Comparative Efficacy and Emerging Alternatives
-
Non-irritating (OECD 439 EpiSkin assay)
-
Non-comedogenic (rabbit ear model)
-
Biodegradability exceeding 80% in 28 days (OECD 301B)
Future Innovations and Sustainability
Ongoing research focuses on enhancing Finsolv TN’s environmental footprint via enzymatic synthesis using lipases, reducing energy consumption by 30%. Hybrid formulations combining Finsolv TN with bio-based emollients (e.g., squalane) aim to achieve carbon-neutral sunscreen products by 2030.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume